Cas no 63674-57-7 (1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid)

1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid is a pyrrolidone derivative featuring a butylphenyl substituent and a carboxylic acid functional group. This compound is of interest in pharmaceutical and synthetic chemistry due to its structural versatility, serving as a potential intermediate in the synthesis of bioactive molecules. The presence of both a carboxyl group and a pyrrolidone ring enhances its reactivity, enabling further functionalization for applications in drug development and material science. Its well-defined molecular structure ensures consistent performance in research settings, making it a valuable reagent for specialized organic synthesis. The compound is typically characterized by high purity and stability under standard laboratory conditions.
1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid structure
63674-57-7 structure
Product name:1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
CAS No:63674-57-7
MF:C15H19NO3
MW:261.31626
MDL:MFCD00809597
CID:843875
PubChem ID:2793698

1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4-BUTYL-PHENYL)-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID
    • 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid
    • Oprea1_354860
    • 1-(4-Butylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid, AldrichCPR
    • STK054600
    • CS-0245972
    • Cambridge id 5647241
    • BBL022593
    • 1-(4-butylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid
    • SCHEMBL6271009
    • AKOS016040528
    • VS-07235
    • AG-219/36431062
    • CCG-21134
    • 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylicacid
    • Z57474020
    • ALBB-016212
    • Oprea1_231982
    • F76859
    • MFCD00809597
    • EN300-31432
    • 63674-57-7
    • AKOS000273726
    • J-503264
    • 3-Pyrrolidinecarboxylic acid, 1-(4-butylphenyl)-5-oxo-
    • 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
    • MDL: MFCD00809597
    • Inchi: InChI=1S/C15H19NO3/c1-2-3-4-11-5-7-13(8-6-11)16-10-12(15(18)19)9-14(16)17/h5-8,12H,2-4,9-10H2,1H3,(H,18,19)
    • InChI Key: LMCVFDCBQBJVTN-UHFFFAOYSA-N
    • SMILES: CCCCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O

Computed Properties

  • Exact Mass: 261.13657
  • Monoisotopic Mass: 261.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 57.6Ų

Experimental Properties

  • PSA: 57.61

1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Security Information

1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB384317-500 mg
1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid
63674-57-7
500MG
€254.60 2023-02-03
Chemenu
CM480718-250mg
1-(4-BUTYL-PHENYL)-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID
63674-57-7 95%+
250mg
$80 2023-01-01
eNovation Chemicals LLC
Y1256998-250mg
1-(4-BUTYL-PHENYL)-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID
63674-57-7 95%
250mg
$350 2024-06-06
TRC
B490553-25mg
1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
63674-57-7
25mg
$ 50.00 2022-06-07
Enamine
EN300-31432-1.0g
1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid
63674-57-7 96%
1.0g
$93.0 2023-02-14
Enamine
EN300-31432-2.5g
1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid
63674-57-7 96%
2.5g
$192.0 2023-09-05
OTAVAchemicals
7018611177-100MG
1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid
63674-57-7 95%
100MG
$104 2023-07-08
OTAVAchemicals
7018611177-250MG
1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid
63674-57-7 95%
250MG
$173 2023-07-08
Aaron
AR00EAH2-250mg
1-(4-BUTYL-PHENYL)-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID
63674-57-7 95%
250mg
$384.00 2025-01-24
abcr
AB384317-500mg
1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid; .
63674-57-7
500mg
€269.00 2025-03-19

Additional information on 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Professional Introduction to 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS No. 63674-57-7)

1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid, identified by its CAS number 63674-57-7, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a butylphenyl group and an oxopyrrolidine core makes it a versatile scaffold for various biochemical interactions, which has been explored in recent scientific studies.

The compound's structure, characterized by a fused oxopyrrolidine ring connected to a 4-butylphenyl moiety, offers multiple sites for functionalization. This feature is particularly valuable in medicinal chemistry, where such structural motifs are often employed to enhance binding affinity and selectivity in drug targets. The oxopyrrolidine ring, in particular, is known for its role in stabilizing bioactive molecules and improving pharmacokinetic profiles.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their wide range of biological activities. Among these, oxopyrrolidine derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anti-viral, and anti-cancer applications. The specific arrangement of atoms in 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid makes it an intriguing candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. Researchers have utilized similar scaffolds to develop novel inhibitors targeting enzymes involved in metabolic pathways. For instance, studies have demonstrated the efficacy of oxopyrrolidine-based compounds in modulating enzymes such as kinases and proteases, which are crucial in cellular signaling and disease progression.

The 4-butylphenyl group attached to the pyrrolidine ring contributes to the compound's lipophilicity, which is often an essential parameter for drug-like properties. This balance between hydrophobicity and hydrophilicity can enhance membrane permeability and improve oral bioavailability, making it an attractive candidate for pharmaceutical applications. Additionally, the carboxylic acid functionality at the 3-position provides a site for further chemical modifications, allowing researchers to tailor the compound's properties for specific biological targets.

The synthesis of 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid involves multi-step organic reactions that highlight the compound's synthetic accessibility. Recent advancements in synthetic methodologies have made it possible to produce complex heterocyclic compounds with high yields and purity. These improvements have enabled researchers to explore more intricate derivatives of this scaffold, expanding the potential applications in drug discovery.

In the realm of computational chemistry, virtual screening techniques have been increasingly used to identify promising candidates like 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid. By leveraging molecular docking simulations, researchers can predict how this compound interacts with biological targets at the atomic level. Such simulations have been instrumental in guiding experimental designs and optimizing lead compounds for therapeutic use.

The compound's potential has also been explored in preclinical studies where it has shown promising results in models of inflammation and pain management. The oxopyrrolidine core interacts with specific receptors and enzymes that play a role in these conditions, suggesting that further development could yield novel therapeutics. Additionally, its structural similarity to known bioactive molecules makes it a valuable scaffold for structure-based drug design.

The versatility of 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid extends beyond its applications in drug development. It serves as a key intermediate in synthesizing more complex molecules with diverse biological activities. For example, researchers have used this compound to develop new materials with applications in catalysis and material science. The ability to functionalize multiple sites on its structure allows for the creation of derivatives with tailored properties for various industrial uses.

The growing interest in heterocyclic compounds like 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid underscores their importance in modern chemistry and pharmaceutical research. As our understanding of molecular interactions continues to evolve, so does the potential for discovering new therapeutic agents derived from these scaffolds. The combination of traditional organic synthesis with cutting-edge computational methods ensures that compounds like this will remain at the forefront of scientific inquiry.

In conclusion, 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid, with its CAS number 63674-57-7, represents a significant advancement in chemical biology and medicinal chemistry. Its unique structural features make it a valuable tool for developing new drugs and materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in healthcare and technology.

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(CAS:63674-57-7)1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
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